

"in vivo efficacy of Methyl 3,4-dihydro-2H-benzoxazine-6-carboxylate derivatives"

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Compound of Interest

Compound Name: Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate

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In Vivo Efficacy of Benzoxazine Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of various 3,4-dihydro-2H-benzoxazine derivatives, focusing on their potential as anticancer agents. While specific in vivo data for Methyl 3,4-dihydro-2H-benzoxazine-6-carboxylate was not available in the reviewed literature, this document summarizes findings on other structurally related benzoxazine compounds, offering valuable insights for researchers in the field. The information presented is based on preclinical studies and aims to facilitate the objective assessment of these compounds' performance.

Comparative Efficacy of Eugenol-Derived Benzoxazine Derivatives

Recent studies have explored the in vivo anticancer properties of benzoxazine derivatives synthesized from eugenol, a natural phenolic compound. These investigations provide a foundation for understanding the potential of this class of molecules in cancer therapy. A key study evaluated the effects of four such derivatives on fibrosarcoma induced in mice. The results indicated that benzoxazine derivatives demonstrated slightly better activity in reducing tumor weight compared to their aminomethyl counterparts.^{[1][2][3]}

Quantitative Data Summary

The following tables summarize the in vivo efficacy data from a study by Budiati et al. (2023), which investigated the impact of eugenol-derived benzoxazine and aminomethyl compounds on tumor incidence and weight in a mouse model of fibrosarcoma.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Effect of Eugenol-Derived Compounds on Tumor Incidence Rate in Fibrosarcoma-Induced Mice

Compound	Dose (mg/Kg BW)	Tumor Incidence Rate (%)
Control	-	100
6-allyl-3-benzyl-8-methoxy-3,4-dihydro-2H-benzo[e] [1] [3] oxazine (4A)	20	71
6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e] [1] [3] oxazine (5A)	20	57
4-allyl-2-(benzylaminomethyl)-6-methoxyphenol (4B)	40	57
4-allyl-2-([(furan-2-ylmethyl)amino]methyl)-6-methoxyphenol (5B)	80	57

Data sourced from Budiati et al., 2023.[\[1\]](#)

Table 2: Effect of Eugenol-Derived Compounds on Tumor Weight in Fibrosarcoma-Induced Mice

Compound	Dose (mg/Kg BW)	Average Tumor Weight (g)	% Inhibition
Control	-	2.5	-
6-allyl-3-benzyl-8-methoxy-3,4-dihydro-2H-benzo[e][1][3]oxazine (4A)	20	0.5	80
6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e][1][3]oxazine (5A)	20	0.15	94
4-allyl-2-(benzylaminomethyl)-6-methoxyphenol (4B)	40	0.8	68
4-allyl-2-([(furan-2-ylmethyl)amino]methyl)-6-methoxyphenol (5B)	80	0.6	76

Data interpreted from figures in Budiati et al., 2023.[1][3]

The data reveals that all tested compounds significantly reduced tumor incidence and weight compared to the control group.[1][2][3] Notably, the benzoxazine derivative 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e][1][3]oxazine (5A) exhibited the most potent antitumor activity, with a 94% reduction in tumor weight at a 20 mg/Kg body weight dose.[1][2][3]

Experimental Protocols

The following is a detailed methodology for the in vivo anticancer activity assessment of eugenol-derived benzoxazine and aminomethyl compounds as described in the cited literature.[1][2][3]

1. Animal Model:

- Species: Male mice (*Mus musculus*)
- Strain: Not specified
- Age/Weight: 2-3 months old, 20-30 grams
- Acclimatization: Animals were acclimatized for one week before the experiment.

2. Tumor Induction:

- Carcinogen: Benzo(a)pyrene solution
- Administration: Subcutaneous injection into the dorsal area.

3. Treatment Groups and Administration:

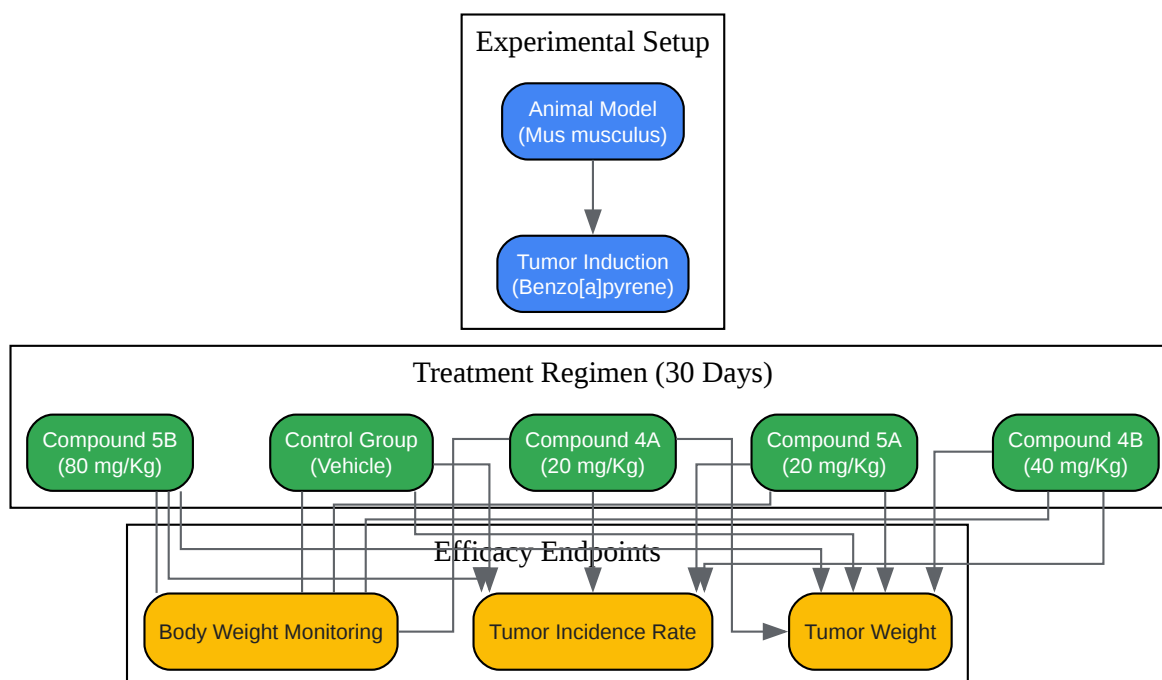
- Control Group: Received the vehicle (e.g., corn oil).
- Test Groups: Received the test compounds (4A, 5A, 4B, and 5B) orally.
- Dosing: 20, 40, and 80 mg/Kg body weight.
- Frequency: Once daily for 30 days.

4. Efficacy Endpoints:

- Tumor Incidence Rate: The percentage of mice in each group that developed tumors.
- Tumor Weight: Tumors were excised and weighed at the end of the study.
- Body Weight: Monitored throughout the experiment to assess toxicity.

Visualizing Experimental Workflow and Potential Mechanisms

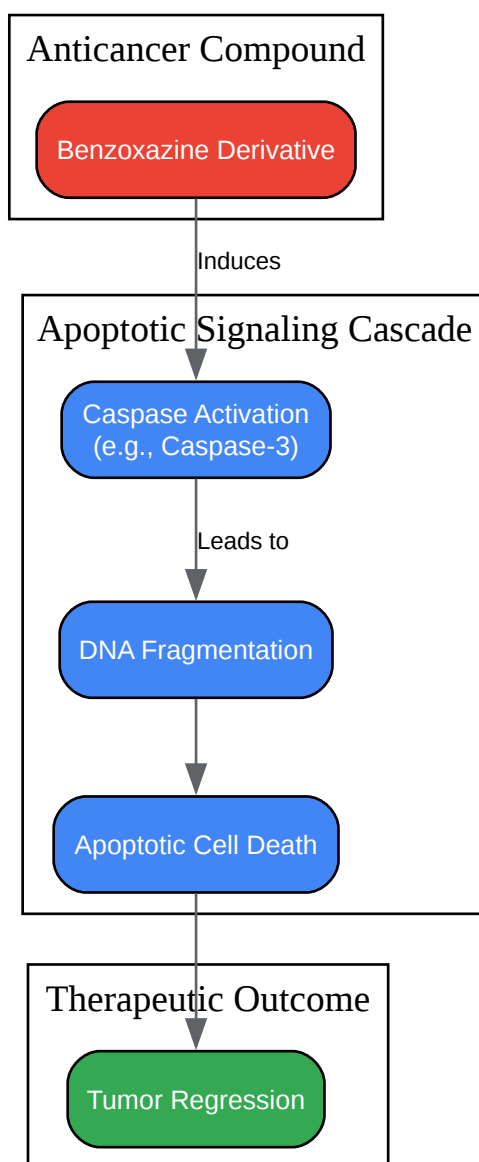
To better understand the experimental process and potential areas of investigation for the mechanism of action, the following diagrams are provided.



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Caption: Workflow of the in vivo anticancer activity study.

While the precise signaling pathways for these specific benzoxazine derivatives are not detailed in the provided in vivo studies, many anticancer agents exert their effects through the induction of apoptosis. A generalized apoptosis signaling pathway is depicted below.



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Caption: Generalized apoptotic signaling pathway.

Concluding Remarks

The available in vivo data on eugenol-derived benzoxazine derivatives suggest a promising avenue for the development of novel anticancer agents. The superior performance of compound 5A highlights the potential for further optimization of the benzoxazine scaffold to enhance therapeutic efficacy. Future research should focus on elucidating the specific mechanisms of action of these compounds and expanding in vivo studies to include other

cancer models and pharmacokinetic/pharmacodynamic profiling. While direct comparisons with Methyl 3,4-dihydro-2H-benzoxazine-6-carboxylate are not yet possible, the findings presented in this guide offer a valuable benchmark for the continued exploration of benzoxazine derivatives in oncology.

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